molecular formula C21H22N2O3S B2628995 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-90-4

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2628995
CAS No.: 1795301-90-4
M. Wt: 382.48
InChI Key: XDRWNWDCUFFKGB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.21 (d, J = 8.4 Hz, 1H, naphthalene H-8)
    • δ 7.92–7.44 (m, 6H, naphthalene H-2–H-7)
    • δ 4.33 (t, J = 7.2 Hz, 1H, piperidine H-4)
    • δ 3.72 (s, 2H, thiazolidinedione H-5)
    • δ 2.98–2.65 (m, 4H, propanoyl CH2 and piperidine H-3, H-5)
  • 13C NMR (101 MHz, DMSO-d6) :

    • δ 172.8 (C=O, thiazolidinedione C-2)
    • δ 170.1 (C=O, thiazolidinedione C-4)
    • δ 134.2–125.6 (naphthalene aromatic carbons)
    • δ 59.4 (piperidine C-4)
    • δ 45.2 (propanoyl CH2)

Infrared (IR) Spectroscopy

  • 1745 cm−1: Stretching vibrations of thiazolidinedione C=O groups
  • 1682 cm−1: Amide C=O from propanoyl-piperidine linkage
  • 1598 cm−1: Aromatic C=C stretching (naphthalene)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 409.2 [M+H]+ (calculated 408.5)
  • Fragmentation pattern:
    • 285.1 (loss of naphthalen-1-ylpropanoyl group)
    • 173.0 (thiazolidinedione ring)

Comparative Structural Analysis with Related Thiazolidinedione Derivatives

Feature Target Compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione 5-Styrylthiazolidine-2,4-dione
Aromatic Substituent Naphthalen-1-yl Phenylthio Styryl
Molecular Weight 408.51 g/mol 364.5 g/mol 318.4 g/mol
C=O Stretching (IR) 1745 cm−1 1732 cm−1 1751 cm−1
π-Stacking Distance 3.6–4.1 Å 3.9–4.3 Å 3.4–3.8 Å

Key differences:

  • The naphthalen-1-yl group enhances steric bulk compared to phenylthio or styryl groups, reducing rotational freedom in the propanoyl linker.
  • Electron-withdrawing effects from the thiazolidinedione core stabilize the Z-configuration of the exocyclic double bond in analogues, a feature conserved in the target compound.
  • Hydrogen-bonding networks in the crystal lattice are less extensive than in phenylthio derivatives due to naphthalene’s hydrophobic dominance.

Properties

IUPAC Name

3-[1-(3-naphthalen-1-ylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)22-12-10-17(11-13-22)23-20(25)14-27-21(23)26/h1-7,17H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRWNWDCUFFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the Thiazolidine-2,4-dione Ring: This step involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The piperidine ring and thiazolidine-2,4-dione moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its naphthalene-propanoyl-piperidine-TZD architecture, distinguishing it from other TZD derivatives. Key comparisons include:

Compound/ID Core Structure Key Substituents
Target Compound Thiazolidine-2,4-dione 3-(Naphthalen-1-yl)propanoyl-piperidine
4a () Thiazolidine-2,4-dione 5-(Furan-2-ylmethylene), 3-(piperidin-1-ylmethyl)
YPC-21440 () Thiazolidine-2,4-dione (Z)-imidazo[1,2-b]pyridazine linked to 4-methylpiperazine
5a–k () Thiazolidine-2,4-dione (Z)-4-/3-substituted benzylidene, 3-(2-(4-nitrophenyl)-2-oxoethyl)
9a () Thiazolidine-2,4-dione (E)-quinoline-triazole-thioether linkage
6f () Thiazolidine-2,4-dione (Z)-4-fluorobenzylidene, 3-(1-(4-nitrobenzyl)-1H-triazol-4-yl)methyl
  • Linkers: The propanoyl-piperidine chain contrasts with rigid benzylidene (5a–k) or triazole-quinoline (9a) linkers, suggesting differential conformational adaptability for target binding .

Pharmacological and Physicochemical Properties

  • Solubility: Piperidine’s basicity may enhance water solubility relative to non-polar triazole-quinoline hybrids (9a) .
  • Metabolic Stability : Naphthalene’s bulk may reduce CYP450-mediated metabolism compared to smaller substituents in 5a–k .

Biological Activity

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound combines the structural features of thiazolidinediones (TZDs) with a piperidine moiety and a naphthalene side chain, suggesting a multifaceted mechanism of action.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 2034274-24-1

Biological Activity Overview

Thiazolidinediones are known for various biological activities, including anti-inflammatory, anti-diabetic, and anticancer properties. The specific compound has been studied for its potential in inhibiting cancer cell proliferation and modulating enzyme activities.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of melanoma cells. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Positive Control (Doxorubicin) Control IC50 (µM)
LOX IMVI (Melanoma)26.7 ± 1.507.03 ± 0.40
A498 (Renal Cancer)33.9 ± 1.913.59 ± 0.20
MDA-MB-231 (Breast)0.97 ± 0.135.07 ± 0.29

These results indicate that while the compound exhibits significant activity against melanoma and renal cancer cells, it is less potent compared to established chemotherapeutics like doxorubicin.

Mechanistic Insights

The mechanism of action appears to involve:

  • Topoisomerase Inhibition : The compound inhibits topoisomerase I and II, which are critical enzymes for DNA replication and transcription.
  • Induction of Apoptosis : It induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells.

In one study, it was noted that the compound induced substantial levels of early and late apoptosis comparable to doxorubicin treatment .

Enzymatic Inhibition

Beyond its anticancer properties, thiazolidine derivatives have been shown to inhibit various enzymes:

  • Aldose Reductase
  • Phosphoinositide-3-Kinase
  • Cyclooxygenase

These enzymes are involved in critical metabolic pathways and inflammation, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies

In a recent investigation involving the synthesis of thiazolidinedione derivatives, compounds similar to the one discussed were tested for their ability to inhibit lipoxygenase activity and reduce lipid peroxidation. Results indicated that these derivatives could significantly inhibit lipoxygenase activity, which is crucial in inflammatory responses .

Q & A

Q. Analytical techniques include :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving absolute configuration and ring puckering parameters .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

What strategies address low yield in the Knoevenagel condensation step?

Q. Optimization approaches :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalyst screening : Test bases like DBU or piperidine at varying molar ratios .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Example : Substituting ethanol with DMF increased yields from 43% to 65% in analogous thiazolidinedione syntheses .

How does conformational analysis of the piperidine ring affect bioactivity?

The piperidine ring's puckering (quantified via Cremer-Pople parameters) influences ligand-receptor interactions:

  • Envelope conformations : Enhance PPAR-gamma binding by aligning the naphthyl group into hydrophobic pockets .
  • Molecular dynamics (MD) simulations : Reveal pseudorotation barriers (~5 kcal/mol) that stabilize bioactive conformers .

What in vitro assays assess PPAR-gamma activation by this compound?

Q. Standard protocols :

  • Reporter gene assays : Transfect HEK293 cells with PPAR-gamma-responsive luciferase constructs .
  • Competitive binding assays : Measure displacement of radiolabeled rosiglitazone in recombinant PPAR-gamma ligand-binding domains .
  • EC50_{50} determination : Dose-response curves typically show activity in the 0.1–10 μM range for thiazolidinedione derivatives .

How can researchers resolve discrepancies in PPAR-gamma activation data across studies?

Q. Critical steps :

  • Control for off-target effects : Include PPAR-alpha/gamma dual antagonists (e.g., GW9662) .
  • Orthogonal assays : Validate binding affinity via surface plasmon resonance (SPR) alongside cellular assays .
  • Batch variability : Ensure consistent compound purity (>98%) via HPLC .

What structure-activity relationship (SAR) insights guide structural optimization?

Q. Key modifications :

  • Naphthyl group substitution : Electron-withdrawing groups (e.g., -F) at the 2-position enhance PPAR-gamma selectivity .
  • Piperidine N-acylation : Bulky acyl groups reduce metabolic clearance but may decrease solubility .
  • Thiazolidinedione core : Oxidation to 2-thioxo derivatives improves anticancer activity in analogous compounds .

How can stereochemical ambiguities in the piperidine-thiazolidinedione junction be resolved?

Q. Methods :

  • X-ray crystallography : Resolve absolute configuration using SHELXL-refined structures .
  • Vibrational circular dichroism (VCD) : Compare experimental and DFT-simulated spectra for enantiomeric assignment .
  • Chiral HPLC : Separate diastereomers using cellulose-based columns .

What computational models predict binding modes to PPAR-gamma?

Q. Protocols :

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 2PRG) to identify key interactions (e.g., Tyr473 hydrogen bonding) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy calculations : MM-PBSA to rank derivatives by binding affinity .

What is known about the compound’s stability under physiological conditions?

Q. Stability profiles :

  • pH sensitivity : Degrades rapidly at pH < 3 (t1/2_{1/2} < 1 hr) due to thiazolidinedione ring hydrolysis .
  • Thermal stability : Stable at 25°C for 24 hrs in PBS, but decomposes above 60°C .
  • Light sensitivity : Store in amber vials under argon to prevent photo-oxidation of the naphthyl group .

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